N-[2-(2-methoxyphenyl)ethyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a trifluoromethylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Ethyl Intermediate: This step involves the alkylation of 2-methoxyphenyl with ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Pyrimidinyl Sulfanyl Intermediate: This step involves the reaction of 4-phenyl-6-(trifluoromethyl)pyrimidine with a thiol reagent under basic conditions to form the sulfanyl derivative.
Coupling Reaction: The final step involves the coupling of the methoxyphenyl ethyl intermediate with the pyrimidinyl sulfanyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials science.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and specificity, while the methoxyphenyl group may contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features, such as the presence of an ester group.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the methoxyphenyl group in the target compound.
Uniqueness
N-[2-(2-methoxyphenyl)ethyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide is unique due to its combination of a methoxyphenyl group, a phenyl group, and a trifluoromethylpyrimidinyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H22F3N3O2S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C23H22F3N3O2S/c1-15(21(30)27-13-12-17-10-6-7-11-19(17)31-2)32-22-28-18(16-8-4-3-5-9-16)14-20(29-22)23(24,25)26/h3-11,14-15H,12-13H2,1-2H3,(H,27,30) |
InChI Key |
KQWGBFRIHOFGKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1OC)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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